Cas no 66423-05-0 (Potassium;(2r)-2-(4-chloro-2-methylphenoxy)propanoate)

Potassium;(2r)-2-(4-chloro-2-methylphenoxy)propanoate structure
66423-05-0 structure
Product name:Potassium;(2r)-2-(4-chloro-2-methylphenoxy)propanoate
CAS No:66423-05-0
MF:C10H10ClKO3
MW:252.735903263092
CID:1718154
PubChem ID:72792426

Potassium;(2r)-2-(4-chloro-2-methylphenoxy)propanoate Chemical and Physical Properties

Names and Identifiers

    • Potassium (2R)-2-(4-chloro-2-methylphenoxy)propanoate
    • propanoic<wbr>
    • Marks Mecoprop HI
    • (2R)-2-(4-chloro-2-methylphenoxy)propanoate
    • potassium
    • (+)-MCPP POTASSIUM SALT
    • DTXCID8014196
    • SCOLYTEX
    • Q27278119
    • DTXSID0034196
    • (R)-MECOPROP POTASSIUM SALT
    • potassium (+)-(R)-2-(4-chloro-2-methylphenoxy)propionate
    • FPU11PW2E1
    • (+)-MCPP P POTASSIUM SALT
    • 66423-05-0
    • OFCQYQOZASISIU-OGFXRTJISA-M
    • UNII-FPU11PW2E1
    • Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, potassium salt (1:1), (2R)-
    • Mecoprop-P-potassium [ISO]
    • Mecoprop-P-potassium
    • Potassium;(2r)-2-(4-chloro-2-methylphenoxy)propanoate
    • Inchi: InChI=1S/C10H11ClO3.K/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1/t7-;/m1./s1
    • InChI Key: OFCQYQOZASISIU-OGFXRTJISA-M
    • SMILES: CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+]

Computed Properties

  • Exact Mass: 251.9956
  • Monoisotopic Mass: 251.9955534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • PSA: 49.36

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